molecular formula C21H21ClN2O2 B7689672 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide

Cat. No. B7689672
M. Wt: 368.9 g/mol
InChI Key: UPRSALKFRDLZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide, also known as CQNB, is a chemical compound with potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been studied for its potential use as a ligand for various receptors.

Scientific Research Applications

Antimalarial Applications

Quinoline derivatives, including “4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide”, have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Antimicrobial Applications

Quinoline derivatives also exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Applications

Certain quinoline derivatives have shown potent anticancer activity . For instance, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to the presence of fluoro and chloro substitution .

Antiviral Applications

Quinoline derivatives have been found to exhibit antiviral properties . They inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .

Antidepressant and Anticonvulsant Applications

Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities . They can be used in the treatment of various neurological disorders, including depression and epilepsy .

Anti-inflammatory Applications

Quinoline derivatives have been found to exhibit anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases, including arthritis and asthma .

Drug Development and Material Synthesis

“4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide” is a versatile chemical compound with immense potential in scientific research. Its unique properties make it an invaluable tool for various applications, from drug development to material synthesis.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities . They are utilized in various areas of medicine and are present in numerous biological compounds such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This might provide some insight into the potential mode of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide .

Biochemical Pathways

Given the broad range of biological activities associated with quinoline derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

The specific molecular and cellular effects of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide Given the wide range of biological activities associated with quinoline derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

properties

IUPAC Name

4-chloro-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-14(2)12-24(21(26)15-7-9-18(22)10-8-15)13-17-11-16-5-3-4-6-19(16)23-20(17)25/h3-11,14H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRSALKFRDLZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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